5-(methoxymethyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
5-(methoxymethyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C12H10F3N3O3 and its molecular weight is 301.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Structure and Properties
- The structure and properties of related triazole compounds have been studied extensively. For example, the structure of 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid was determined using X-ray diffraction and quantum-chemical calculations. This research provides insights into the structural characteristics of similar triazole compounds (Shtabova et al., 2005).
Synthesis Methods
- Various methods for synthesizing triazole derivatives have been explored. For example, the synthesis of 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid was performed, highlighting a method for creating similar triazole-based compounds (Pokhodylo & Obushak, 2022).
- Another synthesis approach described the creation of N′-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide, providing a framework for synthesizing related compounds (Alotaibi et al., 2018).
Biological Activity
- The biological activity of triazole compounds has been a subject of interest. For instance, a study on the synthesis and biological activity of triazole analogues of piperazine revealed their potential as antibacterial agents (Nagaraj, Srinivas, & Rao, 2018).
Pharmacological Applications
- In pharmaceutical research, triazole derivatives have shown promise. For example, the synthesis, in vitro, and in silico studies of S-alkylated 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as cholinesterase inhibitors indicate the potential of triazole compounds in treating neurological disorders (Arfan et al., 2018).
Cheminformatics Studies
- Detailed studies of the tautomeric properties, conformations, and anti-cancer properties of benzimidazole derivatives bearing 1,2,4-triazole, such as those conducted by Karayel (2021), are crucial in understanding the pharmacological potential of similar triazole compounds (Karayel, 2021).
properties
IUPAC Name |
5-(methoxymethyl)-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O3/c1-21-6-9-10(11(19)20)16-17-18(9)8-4-2-3-7(5-8)12(13,14)15/h2-5H,6H2,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWMJFSLAVACHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(N=NN1C2=CC=CC(=C2)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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